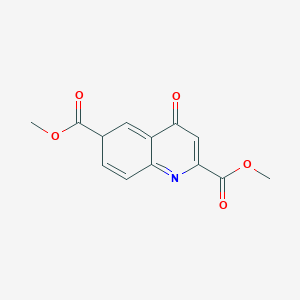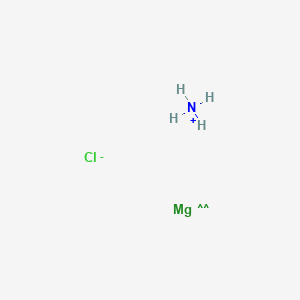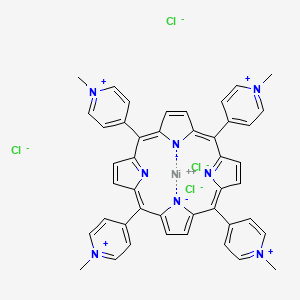
Ni(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ni(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride: is a synthetic porphyrin compound. Porphyrins are a group of organic compounds, many of which occur naturally, such as heme, the pigment in red blood cells. This particular compound is used extensively in scientific research due to its unique properties and versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ni(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride typically involves the reaction of nickel salts with meso-tetra(n-methyl-4-pyridyl) porphine. The reaction is carried out in a solvent such as methanol or ethanol, under reflux conditions. The product is then purified through crystallization or chromatography .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves the use of industrial-grade solvents and reagents, and the process is optimized for higher yield and purity .
Chemical Reactions Analysis
Types of Reactions: Ni(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states of nickel.
Reduction: The compound can be reduced under specific conditions to yield lower oxidation states.
Substitution: It can undergo substitution reactions where ligands around the nickel center are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligands such as phosphines or amines can be used in substitution reactions.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield nickel(III) or nickel(IV) porphyrins, while reduction typically results in nickel(I) or nickel(0) porphyrins .
Scientific Research Applications
Chemistry: In chemistry, Ni(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride is used as a catalyst in various organic reactions. Its ability to stabilize different oxidation states of nickel makes it valuable in redox reactions .
Biology: The compound is used to study the structure and function of metalloproteins. Its structural similarity to natural heme groups allows researchers to use it as a model compound in biochemical studies .
Medicine: In medicine, it is explored for its potential in photodynamic therapy, where it can be used to generate reactive oxygen species to kill cancer cells .
Industry: Industrially, it is used in the development of sensors and as a component in materials science for creating advanced materials with specific electronic properties .
Mechanism of Action
The mechanism by which Ni(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride exerts its effects involves its ability to coordinate with various ligands and undergo redox reactions. The nickel center can interact with molecular targets such as DNA or proteins, influencing their structure and function. This interaction is crucial in applications like photodynamic therapy, where the compound generates reactive oxygen species upon light activation .
Comparison with Similar Compounds
meso-Tetra(n-methyl-4-pyridyl) porphine tetrachloride (without nickel): This compound lacks the nickel center but shares similar structural properties.
Zinc meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride: Similar in structure but contains zinc instead of nickel.
Cobalt meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride: Contains cobalt, offering different redox properties.
Uniqueness: Ni(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride is unique due to its specific redox properties and ability to stabilize multiple oxidation states of nickel. This makes it particularly valuable in catalysis and redox chemistry .
Properties
Molecular Formula |
C44H36Cl4N8Ni |
|---|---|
Molecular Weight |
877.3 g/mol |
IUPAC Name |
nickel(2+);5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diide;tetrachloride |
InChI |
InChI=1S/C44H36N8.4ClH.Ni/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;;/h5-28H,1-4H3;4*1H;/q+2;;;;;+2/p-4 |
InChI Key |
CQUHWRBMJWUPID-UHFFFAOYSA-J |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)[N-]3.[Cl-].[Cl-].[Cl-].[Cl-].[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


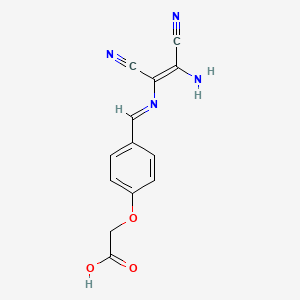
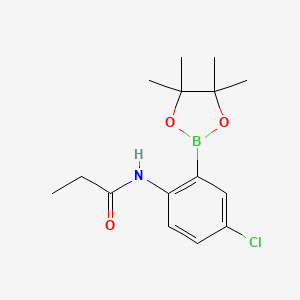
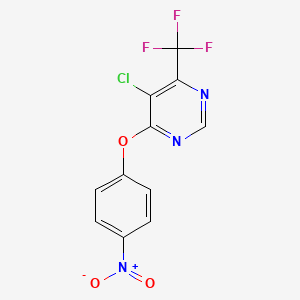
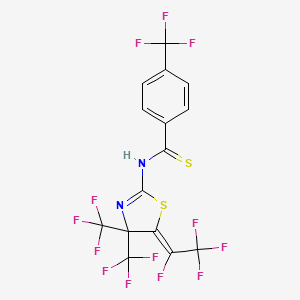
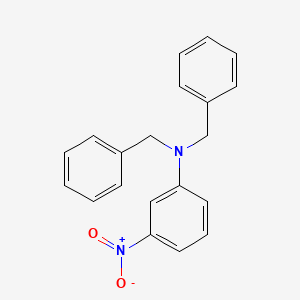
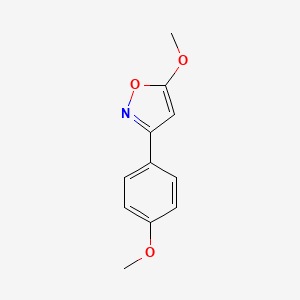
![5-Chloro-6-[(2-oxopyrrolidin-1-yl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B12339781.png)


![(3S,8R,9R,10R,12R,13R,14S,17S)-17-((R)-2,6-Dihydroxy-6-methylheptan-2-yl)-4,4,8,10,14-pentamethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B12339787.png)
![(E)-[(2-methoxyphenyl)methylidene][(Z)-[(methylsulfanyl)[(prop-2-en-1-yl)amino]methylidene]amino]amine hydroiodide](/img/structure/B12339790.png)
![methyl (2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}-3-(dimethylamino)prop-2-enoate](/img/structure/B12339793.png)
